2,5-Diaminotoluene

Descripción general

Descripción

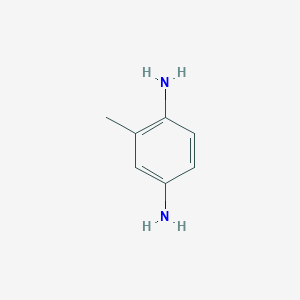

2,5-Diaminotoluene, also known as 2-methylbenzene-1,4-diamine, is an organic compound with the molecular formula C7H10N2. It is one of the six isomers of diaminotoluene and appears as a colorless crystalline solid, although commercial samples may be colored due to air oxidation. This compound is commonly used in hair coloring products .

Métodos De Preparación

2,5-Diaminotoluene can be synthesized through several methods:

Electrolytic Reduction of 2,5-Dinitrotoluene: This method involves the reduction of 2,5-dinitrotoluene using an electrolytic process.

Reductive Cleavage of 4-Amino-2,3’-dimethylazobenzene: This method involves the reductive cleavage of 4-amino-2,3’-dimethylazobenzene.

Condensation of 2-Amino-1-methylbenzene and Toluene-4-sulphonyl Chloride: This method produces 4-toluenesulphono-2-toluidide, which is then coupled with diazotized aminobenzenesulphonic acid and reduced.

Análisis De Reacciones Químicas

2,5-Diaminotoluene undergoes various chemical reactions:

Oxidation: It can be oxidized with hydrogen peroxide to form intermediates used in hair dyes.

Reduction: The compound can be reduced to form different derivatives, such as this compound sulfate.

Substitution: It can undergo substitution reactions with various reagents to form different products.

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. Major products formed from these reactions include intermediates for hair dyes and other derivatives .

Aplicaciones Científicas De Investigación

2,5-Diaminotoluene has several scientific research applications:

Mecanismo De Acción

In hair dye formulations, 2,5-Diaminotoluene functions as a primary intermediate. It is first oxidized with hydrogen peroxide and then combined with a coupler to form the hair dye. This process involves the formation of colored compounds that impart the desired color to the hair .

Comparación Con Compuestos Similares

2,5-Diaminotoluene is often compared with other similar compounds such as:

Phenylenediamine (1,4-Diaminobenzene): This compound is preferred in hair dyes due to its lower toxicity compared to phenylenediamine.

Other Isomers of Diaminotoluene: The six isomers of diaminotoluene differ in the positions of the amino groups on the benzene ring.

Similar compounds include 2,4-diaminotoluene, 2,6-diaminotoluene, and 3,5-diaminotoluene, among others .

Actividad Biológica

2,5-Diaminotoluene (2,5-DAT), a member of the diaminotoluene family, is an aromatic amine primarily used in dye manufacturing and as a colorant in hair products. Its biological activity encompasses a range of toxicological effects, including genotoxicity, carcinogenic potential, and various organ-specific toxicities. This article synthesizes current research findings on the biological activity of 2,5-DAT, highlighting case studies, experimental data, and relevant toxicity assessments.

- Molecular Formula : C₇H₁₀N₂

- Molecular Weight : 122.17 g/mol

- CAS Number : 95-80-7

Acute Toxicity

Acute toxicity studies have demonstrated that 2,5-DAT exhibits significant toxicity when administered through various routes. The oral LD50 values indicate moderate toxicity:

| Species | Route | LD50 (mg/kg) |

|---|---|---|

| Mouse | Oral | 350 |

| Rat | Oral | 270 - 300 |

| Rat | Dermal | 1200 |

These values suggest that while the compound is more toxic via oral ingestion than dermal exposure, it still poses risks through skin contact .

Genotoxicity

Genotoxicity studies reveal that 2,5-DAT can induce mutations and DNA damage. In vitro assays have shown:

- SHE Cell Transformation Assay : Weakly positive results indicating potential for cellular transformation.

- Bacterial Mutagenicity : Positive results in Salmonella typhimurium assays, suggesting mutagenic properties .

Carcinogenic Potential

Research has indicated that 2,5-DAT may possess carcinogenic properties. The International Agency for Research on Cancer (IARC) has classified it as possibly carcinogenic to humans based on animal studies showing tumor formation at high doses:

- Tumor Sites : Increased incidence of lung tumors in mice and liver tumors in rats were observed following prolonged exposure .

The No Observed Adverse Effect Level (NOAEL) for chronic exposure is estimated at 2.5 mg/kg/day based on liver enzyme alterations in animal models .

Hepatotoxicity

Studies have shown that exposure to 2,5-DAT leads to alterations in liver function. Specifically:

- Elevated levels of aspartate aminotransferase (AST) were recorded at doses ≥5 mg/kg/day.

- Histopathological examinations revealed changes consistent with liver damage, including increased liver-to-body weight ratios and signs of hepatocellular injury .

Dermal Effects

Dermal exposure to 2,5-DAT has been associated with significant irritation and sensitization:

- Clinical Observations : Severe irritation was noted in guinea pigs following dermal exposure to concentrations as low as 1% .

- Sensitization Rates : Approximately 35% of exposed animals developed sensitization reactions .

Case Studies and Experimental Findings

- Chronic Exposure Study : A study involving Fischer 344 rats exposed to dietary concentrations over 78 weeks revealed no significant changes in mortality or body weight but did note increased AST levels and liver pathology at higher doses .

- Dermal Absorption Study : In human subjects applying hair dye containing 2.5 g of 2,5-DAT for 40 minutes, over 70% of the compound was excreted within the first day post-exposure. This highlights the potential for systemic absorption through dermal contact .

- Reproductive Toxicity : Studies indicated that cutaneous exposure to formulations containing 3% 2,5-DAT resulted in fetal skeletal anomalies in rats, emphasizing its potential reproductive toxicity .

Propiedades

IUPAC Name |

2-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-4-6(8)2-3-7(5)9/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCSAIDCZQSFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

615-45-2 (di-hydrochloride), 615-50-9 (sulfate[1:1]), 6369-59-1 (sulfate), 74612-12-7 (mono-hydrochloride) | |

| Record name | 2,5-Diaminotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6029123 | |

| Record name | 2-Methyl-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless plates; [HSDB] | |

| Record name | 2,5-Diaminotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

273.5 °C | |

| Record name | 2-METHYL-1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water, ethanol, ethyl ether; slightly soluble in benzene, acetic acid | |

| Record name | 2-METHYL-1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0034 [mmHg] | |

| Record name | 2,5-Diaminotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

The Scientific Committee on Consumer Products of the European Commission reported that a 50% aqueous solution of toluene-2,5-diamine had greater than 99% high-performance liquid chromatography (HPLC) qualitative purity, 48% to 52% potentiometric titer purity, and the potential impurity o-toluidine less than 50 ppm. | |

| Record name | 2-METHYL-1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates from benzene, Colorless, crystalline tablets or plates from benzene | |

CAS No. |

95-70-5 | |

| Record name | 2,5-Diaminotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diaminotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLUENE-2,5-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24JO8Z0RJU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

64 °C | |

| Record name | 2-METHYL-1,4-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6251 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,5-diaminotoluene?

A1: this compound has the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers utilize various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both 1H NMR and 13C NMR), and mass spectrometry (MS) to characterize this compound and its derivatives. [, , ]

Q3: What are the primary industrial applications of this compound?

A3: this compound serves as a key precursor in the synthesis of various products, with a significant role in manufacturing anthraquinone reactive disperse dyes. [, ] Additionally, it is utilized in the production of polyurethane foams. []

Q4: How is this compound employed in dye synthesis?

A4: this compound reacts with 1-chloroanthraquinone in the presence of catalysts like copper(I) iodide and potassium carbonate to yield dye precursors. These precursors can then undergo further reactions to produce the desired anthraquinone reactive disperse dyes. [] This synthesis method is applicable for dyes used in both supercritical CO2 dyeing and conventional water-bath dyeing processes. []

Q5: Are there environmentally friendly methods for synthesizing indo dyes using this compound?

A5: Yes, researchers have explored eco-friendly approaches for indo dye synthesis using enzymes. For instance, the bacterial enzyme CotA-laccase from Bacillus subtilis successfully mediated oxidative cross-coupling reactions between this compound and various coupling partners to produce aminoindamine and indoaniline dyes in water under mild conditions. This enzymatic route offers a sustainable alternative to conventional chemical synthesis. []

Q6: How does the structure of this compound relate to its function as a dye precursor?

A6: The two amino groups in this compound are crucial for its reactivity. They can participate in various chemical reactions, such as diazotization, coupling reactions, and condensation reactions, which are essential steps in dye synthesis. [, ]

Q7: What are the known toxicological concerns associated with this compound?

A7: Research indicates that this compound exhibits mutagenicity in the Ames test, particularly in the presence of metabolic activation. [, , ] Additionally, it has been shown to induce chromosome aberrations in mammalian cells. []

Q8: Are there any concerns regarding the environmental impact of this compound?

A8: Yes, this compound exhibits toxicity towards various bacteria, including soil bacteria like Azotobacter vinelandii. [] This toxicity raises concerns about its potential impact on soil microbial communities and their essential functions, such as nitrogen fixation.

Q9: What measures can be taken to minimize the environmental impact of this compound?

A9: Implementing efficient waste management and recycling strategies for this compound and its byproducts is crucial. [] Research into alternative compounds with reduced environmental impact is also important. []

Q10: How is computational chemistry employed in research on this compound and its derivatives?

A10: Computational tools are valuable for predicting the properties and behavior of this compound and its derivatives. Molecular modeling studies, including those based on the CYP102 crystal structure, help to rationalize the substrate specificity of enzymes like CYP1A1 and CYP1A2 towards this compound and similar compounds. []

Q11: What is the historical context of research on this compound?

A11: Research on this compound has evolved over several decades, initially focusing on its synthesis and applications as a dye intermediate. [] Over time, research expanded to investigate its toxicological properties, environmental impact, and potential alternatives. []

Q12: How does research on this compound benefit from cross-disciplinary collaboration?

A12: Addressing the diverse aspects of this compound research requires collaboration between chemists, biologists, toxicologists, environmental scientists, and engineers. This interdisciplinary approach fosters a comprehensive understanding of the compound and its impact. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.